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Compound of Interest

Compound Name: CEP-6800

CAS No.: 609848-02-4

Cat. No.: B1684202 Get Quote

Topic: Reducing Off-Target Kinase Inhibition of CEP-
6800
Introduction: The Indolocarbazole Challenge
CEP-6800 (a close analog of Lestaurtinib/CEP-701) is a potent inhibitor of FLT3 (FMS-like

tyrosine kinase 3) and Trk (Tropomyosin receptor kinase) receptors. It is derived from the K-

252a indolocarbazole scaffold.

The Core Problem: The indolocarbazole scaffold is planar and hydrophobic, allowing it to dock

into the ATP-binding pockets of numerous kinases. While CEP-6800 is optimized for FLT3/Trk,

it retains intrinsic affinity for PKC (Protein Kinase C), JAK2, and Chk1 at higher concentrations.

The Solution: You cannot change the molecule's physics, but you can engineer your

experimental design to enforce specificity. This guide details how to maintain the "Selectivity

Window" and validate your data against off-target artifacts.

Module 1: The Selectivity Window (Dosing Strategy)
User Issue:"I am seeing massive apoptosis in my FLT3-negative control cell lines (e.g., K562)

when treating with CEP-6800."
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Root Cause: You have exceeded the selectivity window. At concentrations >100 nM, CEP-6800
behaves as a "dirty" pan-kinase inhibitor, hitting PKC and cell-cycle kinases (CDKs/Chk1).

Troubleshooting Protocol: Establishing the IC50
Threshold
To ensure on-target inhibition, you must operate within the differential IC50 range.

Target Kinase
CEP-6800 IC50 (Approx.)
[1][2]

Biological Consequence

JAK2 ~1 nM
On-Target: Inhibition of STAT5

phosphorylation.

FLT3 (WT/ITD) ~2–5 nM
On-Target: Inhibition of

proliferation in AML blasts.

TrkA/B/C ~25 nM
On-Target: Neurotrophin

signaling blockade.

PKC (Pan) > 100–200 nM
OFF-TARGET: General

cytotoxicity, unrelated to FLT3.

Action Plan:

Titration: Perform a 10-point dose-response curve from 0.1 nM to 1000 nM.

The "Safe Zone": Restrict experimental dosing to 10–50 nM.

The "Red Zone": Any phenotype observed only above 100 nM must be considered off-target

until proven otherwise.

Module 2: Distinguishing FLT3 vs. JAK2 Inhibition
User Issue:"I am studying STAT5 signaling. CEP-6800 blocks p-STAT5, but I don't know if this

is via FLT3 or direct JAK2 inhibition."

Technical Insight: CEP-6800 is a potent JAK2 inhibitor (IC50 ~1 nM). Since FLT3 signals

through STAT5, and JAK2 also phosphorylates STAT5, this is a major confounding factor.
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Experimental Workflow: The "Cross-Inhibitor" Validation
To prove your phenotype is FLT3-driven, you must cross-reference with a structurally distinct

inhibitor that hits FLT3 but spares JAK2 (e.g., Quizartinib/AC220).

CEP-6800
(Indolocarbazole)

FLT3 Receptor

 Inhibits (<5nM)

JAK2 Kinase

 Inhibits (~1nM)

Quizartinib (AC220)
(Bis-aryl urea)

 Inhibits (<1nM)  No Effect

STAT5 Phosphorylation
(Readout)

Click to download full resolution via product page

Caption: Convergence of CEP-6800 targets on STAT5. Use AC220 to isolate FLT3-dependent

effects.

Protocol:

Arm A: Treat cells with CEP-6800 (20 nM).

Arm B: Treat cells with Quizartinib (5 nM).

Analysis:

If Arm A inhibits p-STAT5 but Arm B does not: The effect is likely JAK2-mediated.

If Both inhibit p-STAT5: The effect is FLT3-mediated.

Module 3: Chemical Biology Controls
User Issue:"How do I prove the cytotoxicity isn't due to the general toxicity of the carbazole

scaffold?"
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Solution: Use a "Negative Control Analog." Indolocarbazoles often intercalate DNA or inhibit

Topoisomerase I at high concentrations. You need a compound with the same shape but no

kinase activity.

Recommended Control:K-252b (or similar hydrophilic analog) often shows poor cellular

permeability or reduced kinase potency compared to CEP-6800/Lestaurtinib, though a perfect

"inactive" matched pair is rare. Better Alternative: Use FLT3-negative cells (e.g., K562) as the

biological negative control.[1]

Validation Matrix:

Condition
FLT3-ITD Cell
(e.g., MV4-11)

FLT3-WT Cell
(e.g., HL-60)

FLT3-Neg Cell
(e.g., K562)

Interpretation

CEP-6800 (20

nM)
High Death Low/Mod Death No Death

Specific (On-

Target)

CEP-6800 (200

nM)
High Death High Death High Death Off-Target (Toxic)

Frequently Asked Questions (FAQ)
Q1: My CEP-6800 precipitates in media. What is the correct formulation?

A: Indolocarbazoles are highly hydrophobic.

Dissolve stock in 100% DMSO (10 mM).

Do not add directly to media. Perform an intermediate dilution in PBS/DMSO so the final

DMSO concentration on cells is <0.1%.

Warning: Precipitation causes "hotspots" of drug, leading to variable toxicity data.

Q2: Can I use CEP-6800 for in vivo mouse studies?

A: Yes, but bioavailability is limited by protein binding (alpha-1 acid glycoprotein).
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Correction: You must dose higher in vivo to overcome protein binding, but this increases

off-target risks.

Recommendation: Use Lestaurtinib (CEP-701) for in vivo work as it has better-

characterized pharmacokinetics (PK) than the tool compound CEP-6800.

Q3: Does CEP-6800 inhibit TrkA/B/C?

A: Yes. If you are working in neural crest-derived lines (e.g., Neuroblastoma), CEP-6800 will

potently inhibit Trk receptors (IC50 ~25 nM). You must check Trk expression levels (Western

blot) to ensure your phenotype isn't Trk-driven.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Phone: (601) 213-4426
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